molecular formula C16H12BrNO2S B5965832 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid

6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid

Cat. No.: B5965832
M. Wt: 362.2 g/mol
InChI Key: QQWYXXPCCMWWRE-UHFFFAOYSA-N
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Description

6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid is a heterocyclic organic compound that features a quinoline core substituted with a bromine atom, an ethyl-thienyl group, and a carboxylic acid functional group

Properties

IUPAC Name

6-bromo-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2S/c1-2-10-4-6-15(21-10)14-8-12(16(19)20)11-7-9(17)3-5-13(11)18-14/h3-8H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWYXXPCCMWWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Introduction of a bromine atom to the quinoline ring.

    Thienyl Substitution: Coupling of the ethyl-thienyl group to the quinoline core.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent systems to maximize product formation.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Utilization in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid
  • 6-bromo-2-(5-ethyl-2-furyl)-4-quinolinecarboxylic acid

Uniqueness

6-bromo-2-(5-ethyl-2-thienyl)-4-quinolinecarboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of novel compounds with tailored functionalities.

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